molecular formula C27H25N5O3 B2985725 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1189443-95-5

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2985725
CAS No.: 1189443-95-5
M. Wt: 467.529
InChI Key: MJBXCPIHSYDOHT-UHFFFAOYSA-N
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Description

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-4-19-8-7-9-20(15-19)28-24(33)16-31-27(34)32-23-11-6-5-10-22(23)29-26(25(32)30-31)35-21-13-17(2)12-18(3)14-21/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBXCPIHSYDOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are DNA and PCAF (P300/CBP-associated factor) . DNA is the genetic material that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. PCAF is a histone acetyltransferase enzyme that regulates gene expression by modifying chromatin structure.

Mode of Action

This compound interacts with its targets through DNA intercalation and binding to the PCAF bromodomain . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to cell death. Binding to the PCAF bromodomain inhibits the activity of PCAF, which can affect gene expression and cellular functions.

Biological Activity

The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide is a member of the triazole class of compounds that has shown significant promise in various biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Quinoxaline Derivative : A bicyclic structure that contributes to its biological properties.
  • Phenoxy and Acetamide Groups : These functional groups enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary results indicate promising inhibitory effects on bacterial growth, particularly at higher concentrations (up to 100 μM) .
  • Antifungal Activity : Similar evaluations against fungal strains such as Candida albicans have shown that certain derivatives can inhibit biofilm formation and fungal growth .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
SL66S. aureus50 μM
SL69P. aeruginosa100 μM
QNX55C. albicans50 μM

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Testing : Research indicates that quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). For example, some derivatives showed IC50 values ranging from 17.83 μM to 19.73 μM compared to standard chemotherapeutics like Cisplatin .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cell proliferation .

Study 1: Antimicrobial Evaluation

A study conducted by Pelliccia et al. focused on synthesizing various triazoloquinoxaline derivatives and evaluating their antimicrobial properties. The findings highlighted that compounds SL66 and SL69 significantly reduced biofilm formation by Staphylococcus epidermidis by 18% and 23%, respectively .

Study 2: Anticancer Properties

In another investigation, a series of triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines. The study revealed that certain compounds exhibited strong cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

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